molecular formula C19H24N2OS B2562879 3-(3-methylthiophen-2-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide CAS No. 1797319-63-1

3-(3-methylthiophen-2-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide

Cat. No.: B2562879
CAS No.: 1797319-63-1
M. Wt: 328.47
InChI Key: MQYGEULIQDDCOB-UHFFFAOYSA-N
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Description

3-(3-methylthiophen-2-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide is a complex organic compound that features a thiophene ring substituted with a methyl group, a phenylpyrrolidine moiety, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methylthiophen-2-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide typically involves multi-step organic reactions. The initial step often includes the formation of the thiophene ring, followed by the introduction of the methyl group at the 3-position. The phenylpyrrolidine moiety is then attached through a series of nucleophilic substitution reactions. Finally, the propanamide group is introduced via amide bond formation, typically using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-methylthiophen-2-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The phenylpyrrolidine moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

3-(3-methylthiophen-2-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-methylthiophen-2-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-methylthiophen-2-yl)methylamine
  • 1-phenylpyrrolidine
  • Propanamide derivatives

Uniqueness

3-(3-methylthiophen-2-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide is unique due to its combination of a thiophene ring, a phenylpyrrolidine moiety, and a propanamide group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-(3-methylthiophen-2-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2OS/c1-15-11-13-23-18(15)9-10-19(22)20-14-17-8-5-12-21(17)16-6-3-2-4-7-16/h2-4,6-7,11,13,17H,5,8-10,12,14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQYGEULIQDDCOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CCC(=O)NCC2CCCN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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